molecular formula C20H23N5O4 B2928621 3,5-dimethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-42-1

3,5-dimethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2928621
CAS No.: 1002931-42-1
M. Wt: 397.435
InChI Key: PLCDCSWYQFEQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole moiety and substituted with a benzamide group. Its structure includes:

  • A 1,6-dihydropyrimidin-2-one ring with a propyl group at position 2.
  • A 3-methyl-1H-pyrazol-5-yl group linked to the pyrimidinone nitrogen.
  • A 3,5-dimethoxybenzamide substituent at the pyrazole’s nitrogen.

However, its exact biological targets and pharmacokinetic properties remain under investigation .

Properties

IUPAC Name

3,5-dimethoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-6-14-10-18(26)23-20(21-14)25-17(7-12(2)24-25)22-19(27)13-8-15(28-3)11-16(9-13)29-4/h7-11H,5-6H2,1-4H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDCSWYQFEQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-dimethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to a class of pyrazole derivatives. Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential based on existing literature.

Chemical Structure and Properties

The compound features a benzamide core substituted with a dimethoxy group and a pyrazole moiety linked to a dihydropyrimidine structure. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of 342.36 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that pyrazole analogs can effectively target various cancer cell lines, including breast (MCF-7) and lung cancer cells.

2. Anti-inflammatory Effects
The compound's anti-inflammatory potential may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that related pyrazole derivatives can reduce inflammation by modulating the release of pro-inflammatory cytokines.

3. Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activities against a range of pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Research Findings and Case Studies

Several studies have explored the biological activities associated with pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Tewari et al., 2014N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineAnti-inflammatoryShowed comparable anti-inflammatory effects to standard drugs
Brullo et al., 2012N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazoleDual activityInhibited chemotaxis with IC50 values of 3.8 and 1.2 nM
Recent Study (2023)Various pyrazole derivativesAntitumorSignificant antiproliferative activity against MCF-7 with IC50 of 0.08 µM

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, including COX enzymes in inflammation and various kinases in cancer.
  • Receptor Interaction: The ability to bind selectively to specific receptors enhances the pharmacological profile of these compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with other pyrimidinone- and pyrazole-based derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparison with Structurally Similar Compounds

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
3,5-Dimethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide Pyrimidinone + Pyrazole 4-Propyl, 3-methylpyrazole, 3,5-dimethoxybenzamide Hypothesized kinase inhibition (in silico) N/A
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone + Pyrazole + Tetrazole Coumarin-3-yl, tetrazole, phenyl group Fluorescent probe, antitumor activity
1,5-Dimethyl-4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Thioxopyrimidine + Pyrazole + Tetrazole Coumarin-3-yl, thioxo group, tetrazole Antioxidant, DNA intercalation

Key Observations :

Substituent Impact on Bioactivity: The coumarin-3-yl group in compounds 4i and 4j confers fluorescence and enhances DNA-binding affinity, which is absent in the target compound. This suggests the target may lack utility in imaging but could have better metabolic stability due to the absence of photoreactive groups . The target compound’s 6-oxo group may instead favor hydrogen bonding with enzyme active sites .

Role of the Benzamide Group: The 3,5-dimethoxybenzamide substituent in the target compound likely enhances solubility compared to 4i and 4j, which rely on bulky coumarin and tetrazole groups. Methoxy groups are known to improve membrane permeability in drug-like molecules.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 3-methyl-1H-pyrazol-5-amine with a propyl-substituted pyrimidinone intermediate, followed by benzamide coupling. In contrast, 4i and 4j require multistep tetrazole and coumarin syntheses, making them more challenging to produce .

Research Findings and Limitations

  • Computational Predictions: Molecular docking studies suggest the target compound’s pyrimidinone and benzamide groups may interact with kinase ATP-binding pockets, though experimental validation is pending.
  • Gaps in Data : Unlike 4i and 4j , which have documented antitumor and antioxidant activities, the target compound lacks peer-reviewed biological data. Its propyl group may confer unique pharmacokinetic profiles (e.g., longer half-life) compared to methyl or phenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction yields be improved?

  • Methodological Answer : Use multi-step heterocyclic coupling reactions, as demonstrated in structurally similar pyrimidine-pyrazole hybrids (e.g., coupling benzamide derivatives with substituted pyrimidines via nucleophilic acyl substitution) . Optimize reaction conditions (solvent, temperature, catalyst) using statistical experimental design (e.g., Taguchi or Box-Behnken methods) to minimize trial-and-error approaches . Monitor intermediates via HPLC or LC-MS to identify bottlenecks in yield.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm functional groups (e.g., methoxy, pyrazole, and dihydropyrimidine moieties) and chromatographic methods (HPLC with UV detection) to assess purity (>95%) . For trace impurities, use high-resolution mass spectrometry (HRMS) or 2D-NMR (COSY, HSQC) to resolve ambiguities.

Q. What are the critical stability parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (hydrolysis, oxidation). Use pH-adjusted buffer solutions (e.g., ammonium acetate buffer, pH 6.5) to simulate physiological conditions and identify labile bonds (e.g., amide or pyrimidine ring stability) . Monitor degradation products via LC-MS and correlate with environmental factors (humidity, light exposure).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as nucleophilic attack sites on the pyrimidine ring or steric hindrance from the 3-methyl group. Use software like Gaussian or ORCA to simulate transition states and identify thermodynamically favorable intermediates . Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy).

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer : Perform meta-analysis of published data (e.g., IC₅₀ values for enzyme inhibition) using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays). Address variability by controlling for substituent effects (e.g., methoxy vs. methyl groups) and solvent polarity in bioactivity screens. Cross-reference with computational docking studies (AutoDock Vina) to correlate steric/electronic properties with activity .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) in key steps (e.g., Suzuki-Miyaura coupling for pyrazole-pyrimidine linkage) to enhance recyclability and reduce metal leaching. Optimize reactor design (e.g., continuous-flow systems) to maintain reaction efficiency at scale, leveraging membrane separation technologies for product isolation .

Q. What experimental approaches validate the environmental fate of this compound in atmospheric or aqueous systems?

  • Methodological Answer : Simulate atmospheric oxidation using smog chambers (e.g., hydroxyl radical reactivity assays) and aqueous photolysis under UV-Vis light (λ = 254–365 nm). Quantify degradation products via GC-MS or HPLC-MS/MS and assess ecotoxicity using Daphnia magna or algal growth inhibition tests .

Methodological Considerations for Data Analysis

  • Statistical Design : Use response surface methodology (RSM) to optimize multi-variable processes (e.g., solvent ratio, catalyst loading) .
  • Contradiction Resolution : Apply comparative analysis frameworks (e.g., triangulation of computational, spectroscopic, and bioassay data) to reconcile conflicting results .
  • Reproducibility : Document protocols in alignment with CRDC 2020 standards (e.g., RDF2050112 for reactor design) to ensure methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.